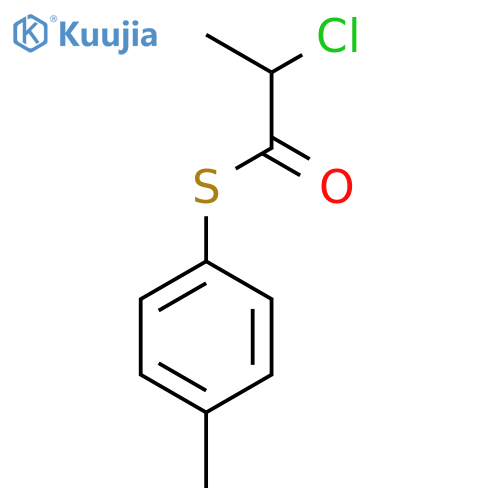Cas no 883498-52-0 (S-(2-Chloropropionyl)-p-mercaptotoluene)

883498-52-0 structure
商品名:S-(2-Chloropropionyl)-p-mercaptotoluene
CAS番号:883498-52-0
MF:C10H11ClOS
メガワット:214.711740732193
MDL:MFCD03425947
CID:4673749
PubChem ID:5006644
S-(2-Chloropropionyl)-p-mercaptotoluene 化学的及び物理的性質
名前と識別子
-
- S-(2-Chloropropionyl)-p-mercaptotoluene
- S-(4-methylphenyl) 2-chloropropanethioate
- S-(2-CHLOROPROPIONYL)-4-MERCAPTOTOLUENE
- 883498-52-0
- AKOS015848598
-
- MDL: MFCD03425947
- インチ: 1S/C10H11ClOS/c1-7-3-5-9(6-4-7)13-10(12)8(2)11/h3-6,8H,1-2H3
- InChIKey: YZFIEIFBYLSJEJ-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(=O)SC1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 214.0219138g/mol
- どういたいしつりょう: 214.0219138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 3.6
S-(2-Chloropropionyl)-p-mercaptotoluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C588258-100mg |
S-(2-Chloropropionyl)-p-mercaptotoluene |
883498-52-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
| A2B Chem LLC | AY10518-1g |
S-(2-Chloropropionyl)-p-mercaptotoluene |
883498-52-0 | 97% | 1g |
$105.00 | 2024-04-19 | |
| TRC | C588258-500mg |
S-(2-Chloropropionyl)-p-mercaptotoluene |
883498-52-0 | 500mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C588258-50mg |
S-(2-Chloropropionyl)-p-mercaptotoluene |
883498-52-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007377-5g |
S-(2-Chloropropionyl)-p-mercaptotoluene |
883498-52-0 | 97% | 5g |
3022.0CNY | 2021-07-05 | |
| Matrix Scientific | 007377-1g |
S-(2-Chloropropionyl)-p-mercaptotoluene, 97% |
883498-52-0 | 97% | 1g |
$46.00 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007377-1g |
S-(2-Chloropropionyl)-p-mercaptotoluene |
883498-52-0 | 97% | 1g |
746.0CNY | 2021-07-05 | |
| Matrix Scientific | 007377-5g |
S-(2-Chloropropionyl)-p-mercaptotoluene, 97% |
883498-52-0 | 97% | 5g |
$186.00 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633717-1g |
S-(p-tolyl) 2-chloropropanethioate |
883498-52-0 | 98% | 1g |
¥537.00 | 2024-04-27 |
S-(2-Chloropropionyl)-p-mercaptotoluene 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
883498-52-0 (S-(2-Chloropropionyl)-p-mercaptotoluene) 関連製品
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
